Cas no 1275453-81-0 (3-Bromobenzyl-(2-iso-propylphenyl)ether)

3-Bromobenzyl-(2-iso-propylphenyl)ether Chemical and Physical Properties
Names and Identifiers
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- 3-Bromobenzyl-(2-iso-propylphenyl)ether
- 1-((3-Bromobenzyl)oxy)-2-isopropylbenzene
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- MDL: MFCD07782632
- Inchi: 1S/C16H17BrO/c1-12(2)15-8-3-4-9-16(15)18-11-13-6-5-7-14(17)10-13/h3-10,12H,11H2,1-2H3
- InChI Key: UVARMMUXURTZCK-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)COC1C=CC=CC=1C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 241
- Topological Polar Surface Area: 9.2
- XLogP3: 5.2
3-Bromobenzyl-(2-iso-propylphenyl)ether Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 400447-5g |
3-Bromobenzyl-(2-iso-propylphenyl)ether |
1275453-81-0 | 97.0% | 5g |
£1,275.00 | 2023-04-20 | |
abcr | AB432431-1g |
3-Bromobenzyl-(2-iso-propylphenyl)ether; . |
1275453-81-0 | 1g |
€1037.40 | 2025-02-21 | ||
abcr | AB432431-5 g |
3-Bromobenzyl-(2-iso-propylphenyl)ether |
1275453-81-0 | 5g |
€1,275.00 | 2023-07-18 | ||
Fluorochem | 400447-1g |
3-Bromobenzyl-(2-iso-propylphenyl)ether |
1275453-81-0 | 97.0% | 1g |
£468.00 | 2023-04-20 | |
Fluorochem | 400447-25g |
3-Bromobenzyl-(2-iso-propylphenyl)ether |
1275453-81-0 | 97.0% | 25g |
£3,120.00 | 2023-04-20 | |
abcr | AB432431-1 g |
3-Bromobenzyl-(2-iso-propylphenyl)ether |
1275453-81-0 | 1g |
€496.00 | 2023-07-18 | ||
abcr | AB432431-500mg |
3-Bromobenzyl-(2-iso-propylphenyl)ether; . |
1275453-81-0 | 500mg |
€756.50 | 2025-02-21 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD513424-1g |
1-((3-Bromobenzyl)oxy)-2-isopropylbenzene |
1275453-81-0 | 97% | 1g |
¥2870.0 | 2023-04-03 | |
abcr | AB432431-5g |
3-Bromobenzyl-(2-iso-propylphenyl)ether |
1275453-81-0 | 5g |
€1275.00 | 2023-09-04 | ||
abcr | AB432431-250mg |
3-Bromobenzyl-(2-iso-propylphenyl)ether; . |
1275453-81-0 | 250mg |
€544.90 | 2025-02-21 |
3-Bromobenzyl-(2-iso-propylphenyl)ether Related Literature
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
Additional information on 3-Bromobenzyl-(2-iso-propylphenyl)ether
3-Bromobenzyl-(2-iso-propylphenyl)ether: A Comprehensive Overview
3-Bromobenzyl-(2-iso-propylphenyl)ether, with the CAS number 1275453-81-0, is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, which include a brominated benzyl group and an isopropylphenyl ether moiety. These structural elements endow the molecule with a range of chemical properties that make it a valuable intermediate in various synthetic pathways.
The synthesis of 3-Bromobenzyl-(2-iso-propylphenyl)ether typically involves the coupling of 3-bromobenzyl chloride with 2-isopropylanisole. This reaction can be catalyzed by a variety of transition metals, such as palladium, and often requires the presence of a base to facilitate the nucleophilic substitution. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product, making it essential to optimize these parameters for large-scale production.
In recent years, 3-Bromobenzyl-(2-iso-propylphenyl)ether has been explored for its potential applications in medicinal chemistry. One notable area of research is its use as a building block for the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of several novel compounds derived from 3-Bromobenzyl-(2-iso-propylphenyl)ether. These derivatives exhibited potent anti-inflammatory and anti-cancer activities, making them promising candidates for further drug development.
The bromine atom in 3-Bromobenzyl-(2-iso-propylphenyl)ether provides a valuable handle for further functionalization. This feature allows chemists to introduce a wide range of substituents through various cross-coupling reactions, such as Suzuki-Miyaura coupling and Negishi coupling. These reactions have been extensively studied and optimized, enabling the efficient synthesis of complex molecules with high regioselectivity and stereoselectivity.
Beyond its use in medicinal chemistry, 3-Bromobenzyl-(2-iso-propylphenyl)ether has also found applications in materials science. Its unique electronic properties make it suitable for use in the development of functional materials, such as polymers and organic semiconductors. For example, a recent study published in Advanced Materials demonstrated that derivatives of 3-Bromobenzyl-(2-iso-propylphenyl)ether could be used to create highly conductive polymers with potential applications in electronic devices.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. In this context, research on the biodegradability and toxicity of 3-Bromobenzyl-(2-iso-propylphenyl)ether has been conducted to ensure its safe use. Studies have shown that under controlled conditions, this compound can be biodegraded by certain microorganisms, reducing its potential environmental impact. However, further research is needed to fully understand its long-term effects on ecosystems.
In conclusion, 3-Bromobenzyl-(2-iso-propylphenyl)ether (CAS No. 1275453-81-0) is a multifaceted compound with significant potential in various fields, including medicinal chemistry and materials science. Its unique structural features and chemical properties make it a valuable intermediate for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new applications and optimize synthetic methods, ensuring its continued relevance in the scientific community.
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